
Naphthalene, 1-diazo-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- is a diazo compound derived from naphthalene It is a bicyclic hydrocarbon with the molecular formula C10H12N2
Preparation Methods
The synthesis of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- typically involves the diazotization of 1,2,3,4-tetrahydronaphthalene. This process can be carried out using nitrous acid (HNO2) generated in situ from sodium nitrite (NaNO2) and a mineral acid like hydrochloric acid (HCl). The reaction is usually performed at low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve continuous flow processes to ensure better control over reaction conditions and yield.
Chemical Reactions Analysis
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones.
Reduction: Reduction can lead to the formation of amines.
Substitution: The diazo group can be substituted with other nucleophiles such as halides, leading to the formation of halogenated naphthalenes. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium iodide (NaI). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex polycyclic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving diazo compounds.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1-diazo-1,2,3,4-tetrahydro- involves the formation of a diazonium ion intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved include nucleophilic substitution reactions, where the diazonium group is replaced by other nucleophiles, and electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Naphthalene, 1-diazo-1,2,3,4-tetrahydro- can be compared with other diazo compounds such as benzene diazonium chloride and toluene diazonium chloride. Unlike these simpler diazo compounds, Naphthalene, 1-diazo-1,2,3,4-tetrahydro- has a more complex structure due to the presence of the tetrahydronaphthalene ring, which imparts unique reactivity and stability. Similar compounds include:
- Benzene diazonium chloride
- Toluene diazonium chloride
- 1,2,3,4-Tetrahydronaphthalene
Properties
CAS No. |
107820-92-8 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-diazo-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C10H10N2/c11-12-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI Key |
SFPIWFSIABZJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=[N+]=[N-])C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
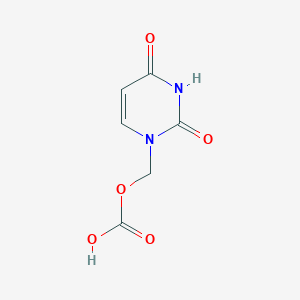
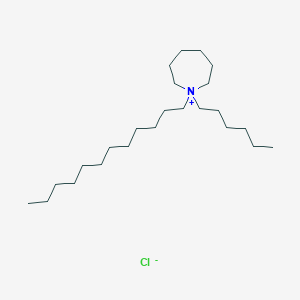
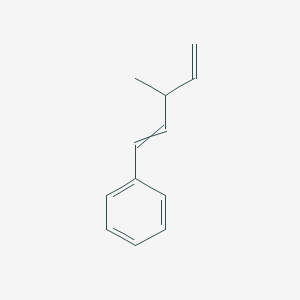
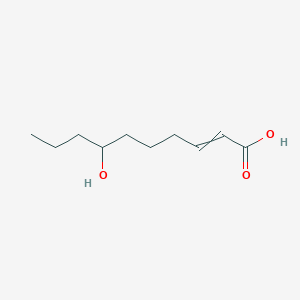
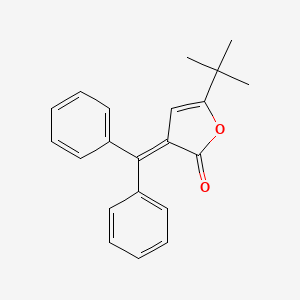
![3-[(Decyloxy)carbonyl]pentadecanoate](/img/structure/B14324799.png)
![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
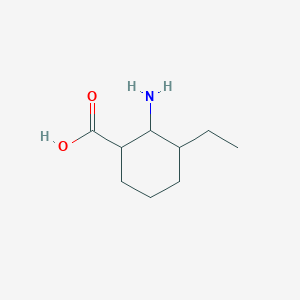
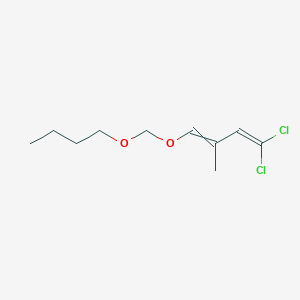
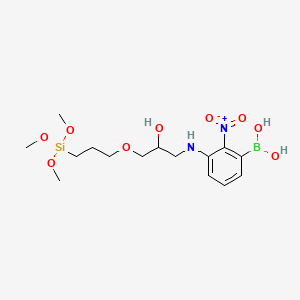
![3-(1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizin-1-yl)propan-1-ol](/img/structure/B14324821.png)
![1-Methyl-2-[2-(trimethoxysilyl)ethyl]pyridin-1-ium iodide](/img/structure/B14324823.png)

